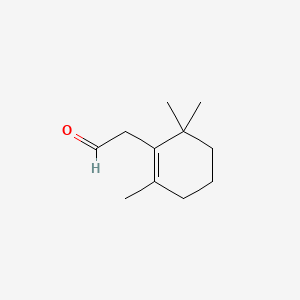

2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde

Description

Properties

IUPAC Name |

2-(2,6,6-trimethylcyclohexen-1-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c1-9-5-4-7-11(2,3)10(9)6-8-12/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTFHZGAMYUZEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047088 | |

| Record name | beta-Homocyclocitral | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

A clear, colourless to pale yellow liquid; herbaceous aroma. | |

| Record name | 2,6,6-Trimethyl-1-cyclohexen-1-acetaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/911/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

58.00 to 59.00 °C. @ 760.40 mm Hg | |

| Record name | 2,6,6-Trimethyl-1-cyclohexen-1-acetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, soluble in fat, Miscible at room temperature (in ethanol) | |

| Record name | 2,6,6-Trimethyl-1-cyclohexen-1-acetaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/911/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.873-0.885 (20°) | |

| Record name | 2,6,6-Trimethyl-1-cyclohexen-1-acetaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/911/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

472-66-2 | |

| Record name | β-Apo-8-carotenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=472-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Homocyclocitral | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexene-1-acetaldehyde, 2,6,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Homocyclocitral | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-HOMOCYCLOCITRAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ51RNO61H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6,6-Trimethyl-1-cyclohexen-1-acetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde biosynthesis pathway

An In-Depth Technical Guide to the Biosynthesis of 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde

Introduction: Unveiling a Key Apocarotenoid

This compound, more commonly known by its trivial name β-cyclocitral , is a volatile C10 apocarotenoid derived from the oxidative cleavage of carotenoids.[1][2] This compound is not merely a fragrance component found in various fruits, vegetables, and ornamental plants; it has emerged as a significant bioactive molecule and stress signal in a wide array of organisms, including plants, cyanobacteria, and fungi.[1][2][3] In plants, β-cyclocitral plays a crucial role in regulating root development and enhancing tolerance to both abiotic and biotic stresses, such as high light, drought, and herbivory.[2][3][4][5] Its function as a stress signal that can reprogram transcriptional responses makes its biosynthetic pathway a subject of intense research for professionals in drug development, agriculture, and metabolic engineering.[2][3][5]

This guide provides a comprehensive technical overview of the β-cyclocitral biosynthesis pathway, detailing the molecular precursors, enzymatic and non-enzymatic mechanisms, and the experimental methodologies employed to investigate this critical metabolic route.

The Core Biosynthetic Pathway: From Carotenoid to Aldehyde

The synthesis of β-cyclocitral originates from β-carotene, a C40 tetraterpene pigment fundamental to photosynthesis and photoprotection.[2][6][7] The formation of β-cyclocitral is an oxidative process that shortens the C40 backbone through the specific cleavage of a double bond. This conversion can occur through two distinct but interconnected routes: an enzymatic pathway mediated by specific dioxygenases and a non-enzymatic pathway driven by reactive oxygen species.[2][3][8]

The Enzymatic Route: Carotenoid Cleavage Dioxygenases (CCDs)

The primary enzymatic drivers for the production of β-cyclocitral belong to the Carotenoid Cleavage Dioxygenase (CCD) family. These are non-heme iron-dependent enzymes that catalyze the oxygenolytic fission of double bonds within the carotenoid structure.[3][9] For β-cyclocitral to be formed, the oxidative cleavage must occur specifically at the C7-C8 double bond of the β-carotene molecule.[1][10]

While no single enzyme has been identified with exclusive specificity for β-cyclocitral production across all species, members of the CCD4 subfamily have been shown to possess the required regiospecificity.[1][3]

-

Citrus CCD4b: In citrus plants, a specific CCD4 enzyme, CCD4b, has been reported to cleave β-carotene at the 7, 8 (and 7', 8') positions, resulting in the production of β-cyclocitral.[2][3][11]

-

Crocus CCD4c: Similarly, a CCD4 enzyme in Crocus sativus (saffron) can generate β-cyclocitral, albeit with lower efficiency compared to its primary cleavage activity at other positions.[3]

-

Other Enzymes: The 13-lipoxygenase (LOX2) has also been identified as capable of cleaving β-carotene at the C7 position, contributing to β-cyclocitral formation.[1]

The enzymatic cleavage is a highly controlled process, often regulated at the transcriptional level and influenced by developmental cues and environmental stress, allowing the organism to produce β-cyclocitral in response to specific needs.[12][13]

The Non-Enzymatic Route: The Role of Reactive Oxygen Species (ROS)

β-cyclocitral can also be formed through the direct chemical oxidation of β-carotene by reactive oxygen species (ROS), particularly singlet oxygen (¹O₂) .[1][2][10] In photosynthetic organisms, ¹O₂ is a common byproduct of the light-harvesting processes within photosystem II, especially under high light stress.[1][2] β-carotene, located in the reaction center, serves a primary role in quenching these excited chlorophylls to prevent photo-oxidative damage.[1]

However, this quenching process is not perfectly efficient. ¹O₂ is a highly electrophilic molecule that can directly attack the electron-rich double bonds of the β-carotene backbone.[2] This chemical interaction leads to the oxidative cleavage of β-carotene, producing a variety of apocarotenoids, with β-cyclocitral being a major product of cleavage at the C7-C8 position.[2][10] This non-enzymatic pathway is particularly significant under stress conditions that lead to elevated ROS production, positioning β-cyclocitral as a direct chemical marker of oxidative stress.[4][8]

Visualizing the Biosynthetic Pathway

The conversion of β-carotene into β-cyclocitral is a targeted oxidative cleavage event. The following diagram illustrates the primary routes leading to its formation.

Caption: Biosynthesis of β-cyclocitral from its β-carotene precursor.

Key Enzymes and Substrate Specificity

The specificity of the cleavage reaction is the most critical factor in apocarotenoid biosynthesis. Different CCD enzymes exhibit distinct preferences for substrates and cleavage positions, leading to a diverse array of products.

| Enzyme Family | Typical Substrate(s) | Cleavage Position(s) | Key Products | Reference |

| CCD1 | β-carotene, Lycopene, Zeaxanthin | 9,10 / 9',10' | β-ionone, Geranylacetone | [14][15] |

| CCD2 | Zeaxanthin, 3-OH-β-apo-carotenals | 7,8 / 7',8' | Crocetin dialdehyde, 3-OH-β-cyclocitral | [9][16][17] |

| CCD4 | β-carotene, Zeaxanthin | 7,8 / 9,10 | β-cyclocitral , β-ionone, C30 apocarotenoids | [1][3][11] |

| CCD7 / CCD8 | 9-cis-β-carotene | Sequential cleavage/rearrangement | Carlactone (Strigolactone precursor) | [9] |

| NCEDs | 9-cis-epoxycarotenoids | 11,12 | Xanthoxin (ABA precursor) | [3][16] |

This table summarizes the general activities of CCD subfamilies; specific activities can vary between plant species.

Experimental Methodologies for Pathway Elucidation

Investigating the biosynthesis of β-cyclocitral requires a combination of genetic, biochemical, and analytical techniques. A cornerstone of this research is the in vitro reconstitution of the enzymatic reaction.

Protocol: In Vitro Reconstitution of CCD4 Activity

This protocol describes a method to confirm the ability of a candidate CCD4 enzyme to produce β-cyclocitral from β-carotene.

Objective: To express a candidate CCD4 enzyme and assay its cleavage activity against a β-carotene substrate in vitro.

Pillar of Trustworthiness: This protocol is a self-validating system. The inclusion of a negative control (e.g., heat-inactivated enzyme or a reaction without the enzyme) is critical to ensure that any detected β-cyclocitral is a direct result of enzymatic activity and not substrate degradation.

Methodology:

-

Gene Cloning and Heterologous Expression:

-

Isolate the target CCD4 gene from the organism of interest (e.g., via PCR from cDNA).

-

Clone the gene into a suitable expression vector (e.g., pET vector for E. coli expression) with an affinity tag (e.g., 6x-His tag) for purification.

-

Transform the construct into an expression host like E. coli BL21(DE3).

-

Induce protein expression with IPTG and grow the culture under optimal conditions.

-

-

Enzyme Purification:

-

Harvest the bacterial cells by centrifugation.

-

Lyse the cells using sonication or a French press in a suitable lysis buffer.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Purify the His-tagged CCD4 protein from the soluble fraction using Immobilized Metal Affinity Chromatography (IMAC) with a nickel-charged resin.

-

Elute the purified protein and verify its purity and size using SDS-PAGE.

-

-

Enzymatic Assay:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing FeSO₄ as a cofactor).

-

Prepare the β-carotene substrate by dissolving it in an organic solvent (like acetone) and then dispersing it in the reaction buffer with a detergent (e.g., Tween 20) to form micelles.

-

Set up the reaction mixture:

-

Test Reaction: Reaction buffer, purified CCD4 enzyme, β-carotene substrate.

-

Control Reaction: Reaction buffer, heat-inactivated CCD4 enzyme, β-carotene substrate.

-

-

Incubate the reactions at an optimal temperature (e.g., 30°C) for a set period (e.g., 1-2 hours) in the dark to prevent photo-oxidation.

-

-

Product Extraction and Analysis:

-

Stop the reaction and extract the apocarotenoid products by adding an equal volume of an organic solvent (e.g., ethyl acetate or hexane).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the organic (upper) phase and evaporate it to dryness under a stream of nitrogen.

-

Re-dissolve the residue in a small volume of a suitable solvent for analysis.

-

Analyze the sample using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify β-cyclocitral, comparing the retention time and mass spectrum to an authentic standard.[18][19]

-

Workflow Visualization

The following diagram outlines the experimental workflow for the in vitro reconstitution assay.

Caption: Experimental workflow for in vitro reconstitution of CCD activity.

Conclusion and Future Directions

The biosynthesis of this compound is a critical metabolic process, sitting at the intersection of primary carotenoid metabolism and stress signaling. It is produced via both tightly regulated enzymatic reactions catalyzed by Carotenoid Cleavage Dioxygenases and through non-enzymatic oxidation by reactive oxygen species.[2][3] This dual-origin underscores its role as a robust indicator of cellular state, responding to both developmental programming and environmental insults.

For researchers and drug development professionals, understanding this pathway offers significant opportunities. The ability to manipulate β-cyclocitral levels could lead to the development of crops with enhanced stress resilience. Furthermore, as a bioactive compound, its signaling pathway in plants provides a model for understanding how small molecules can trigger extensive downstream genetic reprogramming. Future research will likely focus on identifying the specific transcription factors that regulate CCD gene expression in response to stress, further characterizing the substrate promiscuity of different CCD enzymes, and harnessing this knowledge for the metabolic engineering of high-value apocarotenoids in microbial hosts.[14][20][21]

References

- 1. β-Cyclocitral - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. β-Cyclocitral-Mediated Metabolic Changes Optimize Growth and Defense Responses in Solanum lycopersicum L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-Cyclocitral, a Master Regulator of Multiple Stress-Responsive Genes in Solanum lycopersicum L. Plants [mdpi.com]

- 6. Carotenoid Biosynthetic and Catabolic Pathways: Gene Expression and Carotenoid Content in Grains of Maize Landraces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Metabolism of Carotenoids and β-Ionone Are Mediated by Carotenogenic Genes and PpCCD4 Under Ultraviolet B Irradiation and During Fruit Ripening [frontiersin.org]

- 8. Production of β-Cyclocitral and Its Precursor β-Carotene in Microcystis aeruginosa: Variation at Population and Single-Cell Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural and Mechanistic Aspects of Carotenoid Cleavage Dioxygenases (CCDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Exploring the Diversity and Regulation of Apocarotenoid Metabolic Pathways in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pnas.org [pnas.org]

- 17. pnas.org [pnas.org]

- 18. This compound | SIELC Technologies [sielc.com]

- 19. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 20. Advances on the biosynthesis of <i>β</i>-ionone and its key rate-limiting enzyme carotenoid cleavage dioxygenases [yndxxb.ynu.edu.cn]

- 21. researchgate.net [researchgate.net]

β-Cyclocitral in the Plant Kingdom: A Technical Guide to its Natural Occurrence, Biosynthesis, and Analysis

Foreword: Unveiling the Significance of a Key Apocarotenoid

Within the vast and intricate world of plant secondary metabolites, apocarotenoids represent a class of compounds with profound biological significance. These molecules, derived from the oxidative cleavage of carotenoids, are not mere byproducts of pigment degradation but active participants in a plant's interaction with its environment. Among these, β-cyclocitral, a volatile C10 apocarotenoid, has emerged as a molecule of considerable interest to researchers, scientists, and drug development professionals.[1][2][3][4][5] This technical guide provides a comprehensive overview of the natural occurrence of β-cyclocitral in plants, delves into its biosynthetic origins, and offers detailed methodologies for its extraction and analysis. Our objective is to equip researchers with the foundational knowledge and practical insights necessary to explore the multifaceted roles of this intriguing compound.

The Biosynthetic Pathway of β-Cyclocitral: From Carotenoid to Volatile Signal

The formation of β-cyclocitral is intrinsically linked to the abundance and oxidative modification of β-carotene, a ubiquitous carotenoid in photosynthetic organisms.[3][4][5] The generation of β-cyclocitral can proceed through two distinct routes: a non-enzymatic pathway driven by reactive oxygen species (ROS) and an enzymatically controlled cleavage.[4][5][6]

1.1. Non-Enzymatic Formation: A Consequence of Oxidative Stress

In the high-energy environment of the chloroplast, particularly under conditions of high light stress, the formation of singlet oxygen (¹O₂) is a common occurrence. β-carotene plays a crucial role in quenching these reactive species to protect the photosynthetic apparatus.[3] This interaction can lead to the non-enzymatic oxidation and cleavage of the β-carotene molecule, yielding β-cyclocitral as a major product.[3][7] This pathway underscores the dual role of β-carotene as both a photoprotectant and a precursor to a stress-related signaling molecule.

1.2. Enzymatic Cleavage: A Regulated Process

The enzymatic production of β-cyclocitral is primarily catalyzed by a class of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).[6][8][9] These enzymes exhibit specificity for the double bonds within the carotenoid backbone. For the formation of β-cyclocitral, the crucial step is the cleavage of the 7,8 (or 7',8') double bond of β-carotene.

Several CCD subfamilies have been implicated in apocarotenoid biosynthesis, with the CCD4 subfamily showing a particular propensity for generating volatile compounds, including β-cyclocitral.[3] While no single enzyme has been identified with exclusive specificity for β-cyclocitral production, various CCD4 homologues in different plant species have been shown to catalyze this reaction. Additionally, 13-lipoxygenase (LOX2) has also been identified as capable of cleaving β-carotene at the C7 position to yield β-cyclocitral.[3]

Natural Occurrence: A Widespread Presence Across the Plant Kingdom

β-Cyclocitral is not confined to a specific lineage of plants but has been identified in a diverse array of species, from non-vascular plants like mosses to angiosperms.[4][5][6] Its presence has been documented in various plant tissues, including leaves, flowers, fruits, and roots, highlighting its versatile roles in plant biology.[4] The compound contributes to the characteristic aroma of many fruits, vegetables, and ornamental plants.[3]

| Plant Species | Family | Tissue(s) | Primary Role/Significance | Reference(s) |

| Solanum lycopersicum (Tomato) | Solanaceae | Leaves, Fruits | Stress response, Herbivore defense | [7][10] |

| Arabidopsis thaliana | Brassicaceae | Leaves, Roots | Model for stress signaling, Root growth regulation | [1] |

| Oryza sativa (Rice) | Poaceae | Roots | Root growth promotion, Salt stress tolerance | [1] |

| Crocus sativus (Saffron) | Iridaceae | Stigma | Aroma compound, Stress response | [3] |

| Vitis vinifera (Grape) | Vitaceae | Fruits | Flavor and aroma component | [6] |

| Camellia sinensis (Tea) | Theaceae | Leaves | Aroma compound | [6] |

| Petroselinum crispum (Parsley) | Apiaceae | Leaves | Volatile component of essential oil | [6] |

| Mosses (e.g., Sphagnum) | Sphagnaceae | Whole plant | Interspecies communication, Allelopathy | [4][5][6] |

Table 1: Selected examples of plant species with documented natural occurrence of β-cyclocitral.

Ecological and Biological Functions: A Molecule with a Message

The widespread occurrence of β-cyclocitral is indicative of its significant and conserved functions in plants. It acts as a potent signaling molecule, mediating responses to both biotic and abiotic stresses, and plays a role in plant development and communication.

3.1. A Sentinel of Stress

The accumulation of β-cyclocitral is often a hallmark of a plant's response to environmental challenges.[1][2][4][5]

-

Abiotic Stress: Increased levels of β-cyclocitral have been observed under conditions of high light, drought, and salinity.[1][7] It is believed to be a key component of the retrograde signaling pathway from the chloroplast to the nucleus, alerting the cell to photooxidative stress and triggering protective responses.[6]

-

Biotic Stress: β-Cyclocitral also plays a role in plant defense against herbivores. Its production can be induced by insect feeding and jasmonic acid, a key hormone in plant defense signaling.[7]

3.2. A Regulator of Growth and Development

Beyond its role in stress signaling, β-cyclocitral has been identified as a regulator of plant growth, particularly in root development. Exogenous application of β-cyclocitral has been shown to promote primary root growth and lateral root formation in species like Arabidopsis and rice.[1] This suggests its potential application in agriculture to enhance root systems and improve nutrient and water uptake.

3.3. A Contributor to Aroma and Interspecies Communication

As a volatile organic compound, β-cyclocitral contributes to the characteristic scent of many plants, which can play a role in attracting pollinators or repelling herbivores. In some ecosystems, such as in moss communities, β-cyclocitral may function in allelopathy, influencing the growth of neighboring competitor species.[6]

Methodologies for Extraction and Analysis: A Practical Guide

The accurate and sensitive analysis of β-cyclocitral in plant tissues is crucial for understanding its biological roles. Due to its volatile nature, specific extraction and analytical techniques are required.

4.1. Extraction of β-Cyclocitral from Plant Tissues

The choice of extraction method depends on the research question and the nature of the plant material.

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free, sensitive, and widely used technique for the analysis of volatile and semi-volatile compounds.[11] It is particularly well-suited for β-cyclocitral.

Step-by-Step Protocol for HS-SPME:

-

Sample Preparation: Homogenize a known weight of fresh or frozen plant tissue in a sealed vial. The addition of a saturated salt solution (e.g., NaCl) can enhance the release of volatiles from the matrix.

-

Incubation: Incubate the vial at a controlled temperature (e.g., 40-60°C) to allow the volatiles to partition into the headspace.

-

Extraction: Expose a SPME fiber with a suitable coating (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the analytes.

-

Desorption: Transfer the SPME fiber to the injection port of a gas chromatograph for thermal desorption of the analytes.

-

-

Solvent Extraction: This traditional method can also be employed, particularly for less volatile derivatives or when a broader range of metabolites is of interest.[12]

General Protocol for Solvent Extraction:

-

Homogenization: Grind plant tissue in a suitable organic solvent (e.g., hexane, dichloromethane, or a mixture thereof).

-

Extraction: Allow the mixture to extract for a specified period, often with agitation.

-

Filtration and Concentration: Filter the extract to remove solid plant material and concentrate the solvent under a stream of nitrogen to a desired volume.

-

4.2. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the analytical technique of choice for the separation, identification, and quantification of β-cyclocitral.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (either a quadrupole or time-of-flight analyzer) is required.

-

Chromatographic Separation: A capillary column with a suitable stationary phase (e.g., a mid-polar or polar phase like WAX) is used to separate β-cyclocitral from other volatile compounds in the extract.

-

Mass Spectrometric Detection: The mass spectrometer is typically operated in electron ionization (EI) mode. Identification is achieved by comparing the mass spectrum and retention time of the analyte to that of an authentic standard.

-

Quantification: Quantification can be performed using an external calibration curve prepared with a certified β-cyclocitral standard or by the method of standard addition. The use of an internal standard is recommended to correct for variations in extraction efficiency and injection volume.

References

- 1. mdpi.com [mdpi.com]

- 2. β-Cyclocitral: Emerging Bioactive Compound in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. β-Cyclocitral - Wikipedia [en.wikipedia.org]

- 4. β-Cyclocitral: Emerging Bioactive Compound in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. mdpi.com [mdpi.com]

- 8. Structural and Mechanistic Aspects of Carotenoid Cleavage Dioxygenases (CCDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzymology of the carotenoid cleavage dioxygenases: reaction mechanisms, inhibition and biochemical roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. β-Cyclocitral, a Master Regulator of Multiple Stress-Responsive Genes in Solanum lycopersicum L. Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. usalab.com [usalab.com]

An In-depth Technical Guide to the Physical and Chemical Properties of β-Homocyclocitral

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Homocyclocitral, systematically known as 2,6,6-trimethylcyclohex-1-en-1-acetaldehyde, is a C11-apocarotenoid, a class of organic compounds derived from the oxidative cleavage of carotenoids. While its close analog, β-cyclocitral, has been the subject of numerous studies for its role in plant stress signaling and its potential as a bioactive compound, β-homocyclocitral remains a less explored yet equally intriguing molecule. Its unique structural features, combining a substituted cyclohexene ring with an acetaldehyde moiety, make it a valuable synthon in organic chemistry and a potential candidate for biological activity screening. This guide provides a comprehensive overview of the physical and chemical properties of β-homocyclocitral, along with detailed experimental protocols for its synthesis and analysis, to support further research and development in the chemical and pharmaceutical sciences.

Chemical Identity and Physical Properties

β-Homocyclocitral is a colorless to pale yellow liquid with a characteristic herbaceous aroma.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₈O | [1] |

| Molecular Weight | 166.26 g/mol | [1] |

| IUPAC Name | 2-(2,6,6-trimethylcyclohexen-1-yl)acetaldehyde | [1] |

| CAS Number | 472-66-2 | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 58-59 °C @ 0.4 mmHg | |

| Density | 0.941 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.485 | |

| Solubility | Insoluble in water, soluble in fat and alcohol. | [1][3] |

Spectroscopic Characterization

The structural elucidation of β-homocyclocitral is primarily achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

A peer-reviewed study on the synthesis of β-homocyclocitral provides detailed ¹H and ¹³C NMR data, which are crucial for its unambiguous identification.[4]

¹H NMR (300 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.48 | t, J = 2.2 Hz | 1H | -CHO |

| 3.05 | br. s | 2H | -CH₂-CHO |

| 1.96 | m | 2H | Cyclohexene ring protons |

| 1.59 | m | 2H | Cyclohexene ring protons |

| 1.53 | s | 3H | C=C-CH₃ |

| 1.44 | m | 2H | Cyclohexene ring protons |

| 0.92 | s | 6H | gem-dimethyl (-C(CH₃)₂) |

¹³C NMR (CDCl₃):

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 201.13 | s | C=O (aldehyde) |

| 132.37 | s | C=C |

| 128.40 | s | C=C |

| 43.64 | t | -CH₂-CHO |

| 39.06 | t | Cyclohexene ring CH₂ |

| 32.75 | t | Cyclohexene ring CH₂ |

| 27.92 | q | gem-dimethyl (-C(CH₃)₂) |

| 20.05 | q | C=C-CH₃ |

| 19.22 | t | Cyclohexene ring CH₂ |

Note: s = singlet, t = triplet, q = quartet, m = multiplet, br. s = broad singlet

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of β-homocyclocitral typically shows a molecular ion peak (M⁺) at m/z 166, corresponding to its molecular weight.[4] The fragmentation pattern provides further structural information.

Key Fragments in GC-MS Analysis:

| m/z | Relative Intensity | Possible Fragment |

| 151 | High | [M-CH₃]⁺ |

| 107 | High | Further fragmentation |

| 95 | Moderate | Further fragmentation |

| 81 | High | Further fragmentation |

| 69 | Moderate | Further fragmentation |

Data sourced from PubChem CID 61124

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~2960-2850 | C-H | Alkane stretching |

| ~2720 and ~2820 | C-H | Aldehyde C-H stretching (Fermi doublet) |

| ~1725 | C=O | Aldehyde carbonyl stretching |

| ~1670 | C=C | Alkene stretching |

Chemical Synthesis and Reactivity

β-Homocyclocitral is a valuable intermediate in the synthesis of more complex molecules, such as drimane-related sesquiterpenes.[4]

Synthetic Pathway

An efficient, peer-reviewed synthesis of β-homocyclocitral starts from the commercially available β-ionone.[4] The overall transformation involves a one-carbon chain shortening.

Caption: Synthetic route from β-ionone to β-homocyclocitral.

Experimental Protocol: Synthesis from β-Ionone

This protocol is adapted from the improved synthesis method described by de Jong et al.[4]

Materials:

-

β-Ionone

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂)

-

Aqueous sodium bicarbonate solution (NaHCO₃)

-

Aqueous sodium sulfite solution (Na₂SO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Lewis acid catalyst (e.g., BF₃·OEt₂)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Epoxidation:

-

Dissolve β-ionone in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.

-

Add m-CPBA portion-wise to the stirred solution.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding aqueous sodium sulfite solution, followed by washing with aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxy-intermediate.

-

-

Rearrangement:

-

Dissolve the crude epoxy-intermediate in an appropriate solvent (e.g., dichloromethane).

-

Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) to the solution.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude β-homocyclocitral by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.

-

Chemical Reactivity

The chemical reactivity of β-homocyclocitral is dictated by its two primary functional groups: the aldehyde and the trisubstituted double bond.

-

Aldehyde Group: The aldehyde functionality is susceptible to both oxidation and reduction.

-

Oxidation: Can be oxidized to the corresponding carboxylic acid, 2-(2,6,6-trimethylcyclohex-1-en-1-yl)acetic acid, using standard oxidizing agents (e.g., Jones reagent, PCC).

-

Reduction: Can be reduced to the primary alcohol, 2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack, participating in reactions such as Wittig olefination, Grignard reactions, and cyanohydrin formation.

-

-

Alkene Group: The double bond can undergo various addition reactions.

-

Hydrogenation: Catalytic hydrogenation can reduce the double bond, leading to the saturated aldehyde.

-

Halogenation: Reacts with halogens (e.g., Br₂) to form the dihalo-adduct.

-

Epoxidation: Can be epoxidized using peroxy acids.

-

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like β-homocyclocitral.

Caption: Workflow for the analysis of β-homocyclocitral by GC-MS.

General GC-MS Protocol:

-

Sample Preparation: Dissolve the sample containing β-homocyclocitral in a volatile organic solvent such as hexane or dichloromethane to a concentration of approximately 10 µg/mL.[5]

-

Injection: Inject 1 µL of the prepared sample into the GC injector (splitless mode).

-

Gas Chromatography:

-

Column: Use a non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An initial temperature of 50-70°C, held for a few minutes, followed by a ramp to a final temperature of 250-280°C.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Range: Scan a mass-to-charge ratio (m/z) range of approximately 40-400 amu.

-

-

Data Analysis: Identify β-homocyclocitral by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).

Potential Applications in Drug Discovery and Development

While direct pharmacological studies on β-homocyclocitral are limited in the available literature, the biological activities of its structural analog, β-cyclocitral, provide a compelling rationale for its investigation. β-Cyclocitral has been shown to be a signaling molecule in plants, mediating responses to stress. Furthermore, many terpenoid and apocarotenoid scaffolds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6]

Given its structural features, β-homocyclocitral could serve as:

-

A lead compound for derivatization: The aldehyde and alkene functionalities provide handles for chemical modification to generate a library of analogs for biological screening.

-

A scaffold for natural product synthesis: Its role as an intermediate in the synthesis of drimane sesquiterpenes highlights its utility in accessing complex molecular architectures with known biological relevance.[4]

Conclusion

β-Homocyclocitral is a molecule with well-defined physical and chemical properties that make it a subject of interest for both synthetic chemists and researchers in the life sciences. This guide has consolidated the available spectroscopic data, provided a peer-reviewed synthetic protocol, and outlined analytical methodologies to facilitate further research. The exploration of its potential biological activities, drawing parallels with related natural products, opens up new avenues for its application in drug discovery and development.

References

- 1. beta-HOMOCYCLOCITRAL | C11H18O | CID 61124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. beta-homocyclocitral [flavscents.com]

- 4. pure.rug.nl [pure.rug.nl]

- 5. uoguelph.ca [uoguelph.ca]

- 6. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery [mdpi.com]

An In-depth Technical Guide to 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde (β-Homocyclocitral)

CAS Number: 472-66-2

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde, a significant molecule in the fields of fragrance chemistry, natural products, and chemical synthesis. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's properties, synthesis, and applications.

Introduction and Nomenclature

This compound, also known by its common name β-homocyclocitral, is an aldehyde with the chemical formula C₁₁H₁₈O.[1][2] It is a close structural analog of β-cyclocitral, a C₁₀ apocarotenoid. It's crucial to distinguish between these two compounds, as they are sometimes mentioned in related contexts. β-cyclocitral (CAS 432-25-7) is a naturally occurring volatile compound derived from the oxidative cleavage of β-carotene and plays a role in plant development.[3][4] this compound (CAS 472-66-2), the subject of this guide, is also found in nature and is utilized as a fragrance ingredient and a synthetic intermediate.[5][6]

This compound is recognized for its characteristic scent and has been identified in various natural sources, including cauliflower.[7] Its utility extends to being a key starting material for the synthesis of more complex molecules, such as drimane-related sesquiterpenes and other terpenic lactones.[8]

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectral properties is fundamental for its application in research and development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈O | [1][2] |

| Molecular Weight | 166.26 g/mol | [1] |

| Appearance | Liquid | |

| Boiling Point | 58-59 °C at 0.4 mmHg | [9] |

| Density | 0.941 g/mL at 25 °C | [9] |

| Refractive Index (n20/D) | 1.485 | [9] |

| Flash Point | 88 °C | [10] |

| Water Solubility | 0.61 g/L (predicted) | [7] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

| Spectroscopy | Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.53 (s, 3H), 1.59 (m, 2H), 1.96 (m, 2H), 3.05 (br. s, 2H), 9.48 (t, J = 2.2 Hz, 1H) | [8] |

| ¹³C NMR (CDCl₃) | δ 19.22 (t), 20.05 (q), 27.92 (q), 32.75 (t), 39.06 (t), 43.64 (t), 128.40 (s), 132.37 (s), 201.13 (s) | [8] |

| Mass Spectrum (Electron Ionization) | Available through NIST WebBook and other spectral databases. | [11][12] |

| Infrared (IR) | Spectra available in liquid film. | [10] |

| Raman | Spectrum available. | [10] |

Synthesis and Methodologies

The synthesis of this compound is of significant interest for its use as a fragrance component and a synthetic precursor. An efficient route starts from the commercially available β-ionone.[8]

Synthesis from β-Ionone

This two-step synthesis provides a good overall yield and is operationally simple.[8]

Workflow Diagram:

Caption: Synthesis of β-Homocyclocitral from β-Ionone.

Experimental Protocol:

Step 1: Epoxidation of β-Ionone

-

Dissolve β-ionone in a suitable solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise while maintaining the temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Work up the reaction by washing with a sodium sulfite solution, followed by a sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate epoxide.

Step 2: Rearrangement to the Aldehyde

-

Dissolve the crude epoxide in an aprotic solvent like toluene.

-

Cool the solution to 0 °C.

-

Add a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), dropwise.

-

Allow the reaction to proceed until completion (monitored by TLC).

-

Quench the reaction with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by distillation under reduced pressure to obtain pure this compound.[8]

This method has been reported to yield the final product in approximately 65% overall yield.[8]

Applications and Biological Relevance

Fragrance and Flavor Industry

This compound is used as a fragrance ingredient in various consumer products.[5][13] It is also recognized as a flavoring agent by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), with no safety concerns at current intake levels.[6]

Synthetic Intermediate

This aldehyde is a valuable precursor for the synthesis of other important compounds:

-

(±)-Aeginetolide: Can be prepared by oxidation with m-CPBA.[9]

-

(±)-Dihydroactinidiolide: A C₁₁-terpenic lactone, synthesized via the dehydration of the key intermediate aeginetolide.[9]

-

Drimane-related Sesquiterpenes: It serves as a key intermediate in the synthesis of these biologically active compounds.[8]

Biological Activity and Natural Occurrence

While much of the biological activity research focuses on the closely related β-cyclocitral, the structural similarity suggests potential areas for investigation. β-cyclocitral, an apocarotenoid derived from β-carotene, is a known regulator of root development in plants and is involved in stress signaling.[3][4][14][15] It has been shown to promote root growth in rice, indicating its potential as an agricultural tool.[15] this compound has been detected in plants like cauliflower, suggesting it is also a naturally occurring compound.[7]

Signaling Pathway of the Related Compound β-cyclocitral:

Caption: Biosynthesis and signaling of β-cyclocitral in plants.

Safety and Toxicology

The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of this compound.[5][13]

-

Genotoxicity: Not found to be genotoxic.[5]

-

Repeated Dose and Reproductive Toxicity: Insufficient data is available, but the total systemic exposure is below the Threshold of Toxicological Concern (TTC).[5]

-

Skin Sensitization: A No Expected Sensitization Induction Level (NESIL) of 1100 μg/cm² has been established.[5]

Standard laboratory safety precautions should be observed when handling this compound. It may cause skin and serious eye irritation, as well as respiratory irritation.[16] It is recommended to use appropriate personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area.[16]

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of this compound.

HPLC Method:

-

Column: A reverse-phase C18 column is effective.

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier like phosphoric acid or formic acid (for MS compatibility).[17]

-

Detection: UV detection is appropriate given the presence of the chromophore.

This method can be scaled for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies.[17]

Conclusion

This compound is a multifaceted compound with significant applications in the fragrance industry and as a versatile intermediate in organic synthesis. Its natural occurrence and the biological activities of its close analogs open avenues for further research, particularly in the agricultural and pharmaceutical sectors. A clear understanding of its synthesis, properties, and safety is paramount for its effective and safe utilization in scientific and industrial settings.

References

- 1. 1-Cyclohexene-1-acetaldehyde, 2,6,6-trimethyl- [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. β-Cyclocitral - Wikipedia [en.wikipedia.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. beta-HOMOCYCLOCITRAL | C11H18O | CID 61124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Showing Compound 2,6,6-Trimethyl-1-cyclohexen-1-acetaldehyde (FDB010415) - FooDB [foodb.ca]

- 8. pure.rug.nl [pure.rug.nl]

- 9. This compound | 472-66-2 [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. 1-Cyclohexene-1-acetaldehyde, 2,6,6-trimethyl- [webbook.nist.gov]

- 12. 1-Cyclohexene-1-acetaldehyde, 2,6,6-trimethyl- [webbook.nist.gov]

- 13. RIFM fragrance ingredient safety assessment, 2,6,6-trimethyl-1-cyclohexen-1-acetaldehyde, CAS Registry Number 472-66-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. β-Cyclocitral: Emerging Bioactive Compound in Plants [mdpi.com]

- 15. β-Cyclocitral is a conserved root growth regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sds.metasci.ca [sds.metasci.ca]

- 17. This compound | SIELC Technologies [sielc.com]

β-Cyclocitral as an Apocarotenoid: From Plant Stress Signaling to Novel Bioactive Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: β-cyclocitral, a volatile C10 apocarotenoid, has transcended its role as a simple aroma compound to become recognized as a pivotal signaling molecule in a vast range of organisms, from cyanobacteria to vascular plants.[1][2] It is generated through the oxidative cleavage of β-carotene and serves as a critical mediator of plant acclimation to environmental stressors, particularly photooxidative stress.[1][2][3] This guide provides a comprehensive technical overview of β-cyclocitral, intended for researchers and drug development professionals. We will delve into its biosynthesis, the intricacies of its signaling pathways, proven analytical methodologies for its detection and quantification, and explore its emerging potential as a bioactive compound.

Core Concepts: Biosynthesis and Chemical Identity

A thorough understanding of β-cyclocitral begins with its origin and fundamental properties. Its formation is a direct consequence of β-carotene degradation, a process that can be both enzymatic and non-enzymatic.

Biosynthetic Pathways

The generation of β-cyclocitral occurs via two primary routes originating from β-carotene:

-

Enzymatic Cleavage: This pathway involves the action of specific enzymes that cleave the β-carotene molecule. Carotenoid Cleavage Dioxygenases (CCDs), such as CCD4, can catalyze the cleavage at the C7,C8 double bond to produce β-cyclocitral.[4] Additionally, some lipoxygenase (LOX) enzymes have been identified as capable of mediating this transformation.[4]

-

Non-Enzymatic Oxidation: β-cyclocitral is frequently generated as a byproduct of oxidative stress.[1] Reactive Oxygen Species (ROS), especially singlet oxygen (¹O₂), can directly attack the polyene chain of β-carotene, leading to its cleavage and the release of β-cyclocitral.[4][5] This is particularly relevant in photosynthetic organisms under high-light stress, where ¹O₂ is a common byproduct.[4]

Caption: Biosynthesis of β-cyclocitral from β-carotene via enzymatic and non-enzymatic pathways.

Chemical and Physical Properties

β-cyclocitral is a monoterpene aldehyde whose volatility and chemical structure are key to its function as both an aroma compound and a signaling molecule.[4][6]

Table 1: Physicochemical Properties of β-Cyclocitral

| Property | Value | Source(s) |

| IUPAC Name | 2,6,6-Trimethylcyclohexene-1-carbaldehyde | [4] |

| Molecular Formula | C₁₀H₁₆O | [4][6] |

| Molar Mass | 152.237 g·mol⁻¹ | [4] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Odor | Fruity, green, citrus-like, minty | [6][7][8] |

| Boiling Point | 62–63 °C at 3 mm Hg | [4][7][9] |

| Density | ~0.943 g/mL at 25 °C | [9] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, chloroform) | [9] |

Biological Activity and Signaling Mechanisms

The primary scientific interest in β-cyclocitral lies in its role as a potent signaling molecule that regulates gene expression and enhances stress tolerance.[1][2]

A Conserved Stress Signal

Across plants, algae, and cyanobacteria, β-cyclocitral functions as a conserved stress signal, accumulating under adverse conditions such as high light, drought, and salinity.[1][2] Its roles are multifaceted:

-

In Plants: It acts as a growth regulator, notably promoting root system development, and enhances tolerance to abiotic stressors.[4][10] It mitigates oxidative damage by activating detoxification pathways.[11]

-

In Cyanobacteria and Algae: It functions as an allelopathic compound, inhibiting the growth of competing microorganisms, and serves as a chemical defense against grazers.[2][12]

Retrograde Signaling and Gene Regulation

β-cyclocitral generated in the chloroplasts mediates a retrograde signaling pathway, communicating stress information to the nucleus to reprogram gene expression.[13] This response is crucial for acclimation and survival.

The signaling network is complex and involves several key regulators:

-

¹O₂-like Signaling: β-cyclocitral activates a signaling cascade that mimics the response to singlet oxygen.[3] This involves the Methylene Blue Sensitivity 1 (MBS1) protein, which is essential for the expression of many ¹O₂-responsive genes.[1]

-

Xenobiotic Detoxification: It induces a detoxification response pathway mediated by the GRAS protein SCARECROW LIKE14 (SCL14) .[11][13] SCL14, in turn, activates downstream transcription factors like ANAC102 , leading to the upregulation of enzymes that neutralize toxic reactive carbonyl species generated during lipid peroxidation.[13]

-

Hormonal Crosstalk: The β-cyclocitral pathway interacts with other phytohormone signals, including auxin and brassinosteroids, to influence developmental processes like cell enlargement and root growth.[1][5][10] Importantly, its primary stress response mechanism is considered independent of abscisic acid (ABA).[11]

Caption: β-cyclocitral retrograde signaling from the chloroplast to the nucleus to induce stress tolerance.

Potential for Drug Development and Bio-applications

While research is still in early stages, β-cyclocitral exhibits properties that are of interest to drug development professionals. Studies have noted its potential antioxidant, antimicrobial, and anti-inflammatory effects.[6][14] Its ability to modulate gene expression and cellular defense pathways in plants suggests that analogous mechanisms could be explored in other biological systems. Furthermore, its demonstrated ability to promote root growth has prompted its consideration as a natural biostimulant in agriculture to improve crop resilience.[4][11]

Technical Guide: Analysis and Experimentation

The analysis of β-cyclocitral presents unique challenges due to its volatility and potential to be an analytical artifact. Robust and validated methodologies are therefore critical.

Extraction and Quantification Protocol

From our experience, direct solvent extraction is often ineffective for β-cyclocitral.[15][16] The compound may not exist in a free state within cells and can be generated from precursors during sample workup. The industry-standard method is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .[15][16][17]

Table 2: Comparison of Analytical Methods for β-Cyclocitral

| Method | Principle | Advantages | Disadvantages |

| HS-SPME-GC-MS | Adsorption of volatiles from the sample headspace onto a coated fiber, followed by thermal desorption into a GC-MS. | High sensitivity (pg/mL levels), solvent-free, captures true volatile profile, effectively releases bound or precursor forms. | Requires optimization of fiber chemistry, temperature, and extraction time. |

| Solvent Extraction | Liquid-liquid extraction to partition analytes into an organic solvent. | Good for non-volatile compounds. | Often fails to detect β-cyclocitral, risk of analyte degradation, solvent interference.[15][16] |

Step-by-Step HS-SPME-GC-MS Workflow:

-

Sample Preparation: Place a precise amount of the sample (e.g., homogenized tissue, algal culture) into a headspace vial. Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analyte.

-

Extraction (SPME): Place the vial in an autosampler (e.g., Shimadzu AOC-6000 Plus).[17] Expose a SPME fiber (e.g., 50/30 μm DVB/CAR/PDMS) to the headspace.[17] Heating (e.g., 60°C) and agitation during this step are critical for the efficient and reproducible release of β-cyclocitral from the sample matrix.[16]

-

Desorption and Analysis (GC-MS): The autosampler automatically injects the fiber into the hot GC inlet, where the adsorbed β-cyclocitral is thermally desorbed onto the analytical column (e.g., a polar wax column).[17] The compound is then separated by the GC and detected by the MS.

-

Quantification: Create a calibration curve using an external analytical standard of β-cyclocitral over the desired concentration range (e.g., 1.0–100.0 pg/mL).[17]

Caption: Standardized workflow for the quantitative analysis of β-cyclocitral using HS-SPME-GC-MS.

Conclusion and Future Directions

β-cyclocitral is a potent apocarotenoid signal that plays a conserved and critical role in mediating stress responses.[1][11] For researchers, the elucidation of its receptor and the downstream components of its signaling pathways remain exciting frontiers. For drug development and agricultural professionals, its inherent bioactivity presents a compelling case for its exploration as a lead compound for anti-inflammatory agents or as a biostimulant for enhancing crop resilience. The analytical protocols outlined in this guide provide a self-validating system for its accurate quantification, a necessary foundation for any rigorous scientific or developmental investigation. Continued research into this molecule is certain to yield valuable insights into fundamental biological processes and open new avenues for practical application.

References

- 1. mdpi.com [mdpi.com]

- 2. β-Cyclocitral and derivatives: Emerging molecular signals serving multiple biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. β-Cyclocitral - Wikipedia [en.wikipedia.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. CAS 432-25-7: β-Cyclocitral | CymitQuimica [cymitquimica.com]

- 7. beta-cyclocitral, 432-25-7 [thegoodscentscompany.com]

- 8. Beta-cyclocitral | 432-25-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 9. BETA-CYCLOCITRAL | 432-25-7 [chemicalbook.com]

- 10. β-Cyclocitral: Emerging Bioactive Compound in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | β-Cyclocitral as a Cross-Species Mediator of Abiotic Stress Signaling: Insights and Future Directions Toward Crop Improvement [frontiersin.org]

- 12. β-Cyclocitral|432-25-7|COA [dcchemicals.com]

- 13. Decoding β-Cyclocitral-Mediated Retrograde Signaling Reveals the Role of a Detoxification Response in Plant Tolerance to Photooxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Analytical Technique Optimization on the Detection of β-cyclocitral in Microcystis Species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analytical Technique Optimization on the Detection of β-cyclocitral in Microcystis Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. shimadzu.com [shimadzu.com]

An In-depth Technical Guide to the Biological Activity of 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde

Abstract

2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde, a notable fragrance ingredient and synthetic intermediate, presents a compelling case for further biological investigation. While its toxicological profile suggests a favorable safety margin, a comprehensive understanding of its specific biological activities remains largely unexplored. This technical guide provides a thorough review of the existing knowledge on this compound, focusing on its chemical properties, established safety data, and a detailed roadmap for investigating its potential antimicrobial, anti-inflammatory, and antioxidant activities. By outlining robust, field-proven experimental protocols and the causal logic behind their selection, this document serves as a foundational resource for researchers and drug development professionals seeking to unlock the full therapeutic potential of this compound.

Introduction

This compound, also known as β-homocyclocitral, is a C11-terpenoid aldehyde that has found applications in the fragrance industry for its sweet, fruity aroma.[1] Beyond its olfactory properties, its structural similarity to other biologically active terpenoids suggests a potential for a broader range of applications in the pharmaceutical and biotechnological sectors. The presence of an aldehyde functional group and a substituted cyclohexene ring hints at possible interactions with biological systems. This guide aims to bridge the current knowledge gap by providing a structured approach to systematically evaluate the biological activities of this compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to designing and interpreting biological assays.

| Property | Value | Reference |

| CAS Number | 472-66-2 | [1] |

| Molecular Formula | C₁₁H₁₈O | [2] |

| Molecular Weight | 166.26 g/mol | [2] |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Odor | Herbaceous, sweet, fruity | [1] |

| Boiling Point | 58-59 °C at 0.4 mmHg | [1] |

| Density | 0.941 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.485 | [1] |

| Solubility | Sparingly soluble in water | [1] |

Synthesis and Characterization

The synthesis of this compound is crucial for obtaining high-purity material for biological testing. An improved synthetic route starting from the commercially available β-ionone has been reported, offering a 65% overall yield in a two-step process.[3]

Key Synthetic Intermediates and Reactions:

-

Starting Material: β-ionone

-

Key Intermediate: Dienes such as 1,3,3-trimethyl-2-vinyl-1-cyclohexene can be formed from the target aldehyde.[3]

-

Reaction Type: The synthesis of the diene from the aldehyde involves a reaction with pyrrolidine.[3]

Characterization of the final product should be performed using standard analytical techniques to ensure purity and structural integrity. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups, particularly the aldehyde C=O stretch.

Established Safety and Toxicological Profile

A significant body of work on the safety of this compound has been conducted by the Research Institute for Fragrance Materials (RIFM). These studies are essential for establishing a baseline for safe handling and for informing dose selection in biological assays.

Key Findings:

-

Genotoxicity: The compound has been found to be non-genotoxic in the BlueScreen assay, a human cell-based assay for measuring genotoxicity and cytotoxicity.[4]

-

Clastogenicity: In an in vitro micronucleus test using human peripheral blood lymphocytes, the compound was considered non-clastogenic.[4]

-

Cytotoxicity: The BlueScreen assay showed the compound to be negative for cytotoxicity.[4]

-

Reproductive Toxicity: There is insufficient data on reproductive toxicity. However, the total systemic exposure at current use levels is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material.[4]

These findings suggest that this compound does not pose a significant genotoxic risk, which is a crucial prerequisite for any compound being considered for further biological and pharmaceutical development.

Proposed Investigation of Biological Activities

Despite the favorable safety profile, there is a notable absence of published data on the specific biological activities of this compound. The following sections outline detailed, step-by-step protocols for systematically evaluating its potential antimicrobial, anti-inflammatory, and antioxidant properties. The rationale behind the selection of these assays is to provide a comprehensive initial screening of the compound's bioactivity.

Antimicrobial Activity

The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. The structural features of this compound, including the aldehyde group which can be reactive, warrant an investigation into its antimicrobial potential.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

-

Microorganism Preparation:

-

Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).

-

Culture the microorganisms overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO), ensuring the final solvent concentration in the assay does not exceed 1% to avoid solvent-induced toxicity.

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the appropriate broth to achieve a range of test concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

-

-

Incubation:

-

Inoculate each well with the prepared microbial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

-

Causality Behind Experimental Choices: The broth microdilution method is chosen for its quantitative nature, reproducibility, and its ability to test a wide range of concentrations simultaneously. The selection of a diverse panel of microorganisms provides a broader spectrum of potential activity.

Diagram: Antimicrobial Workflow

Caption: Workflow for MIC determination.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Terpenoids are a class of natural products known to possess anti-inflammatory properties. Therefore, evaluating the anti-inflammatory potential of this compound is a logical step.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a widely accepted and reliable method for screening acute anti-inflammatory activity.

Step-by-Step Methodology:

-

Animal Acclimatization:

-

Use male Sprague-Dawley rats (150-200 g).

-

Acclimatize the animals for at least one week before the experiment with free access to food and water.

-

-

Grouping and Dosing:

-

Divide the rats into groups (n=6 per group):

-

Control group (vehicle only).

-

Positive control group (e.g., Indomethacin, 10 mg/kg, p.o.).

-

Test groups (this compound at different doses, e.g., 25, 50, 100 mg/kg, p.o.).

-

-

Administer the test compound or vehicle orally one hour before the carrageenan injection.

-

-

Induction of Inflammation:

-

Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the paw volume immediately before the carrageenan injection (V₀) and at 1, 2, 3, 4, and 5 hours post-injection (Vt) using a plethysmometer.

-

Calculate the percentage of edema inhibition using the formula:

-

% Inhibition = [1 - (ΔV_test / ΔV_control)] x 100

-

Where ΔV = Vt - V₀

-

-

Causality Behind Experimental Choices: The carrageenan-induced paw edema model is biphasic, allowing for the investigation of the inhibition of different inflammatory mediators. The first phase is mediated by histamine and serotonin, while the second phase is associated with prostaglandins and cytokines. This provides initial insights into the potential mechanism of action.

Diagram: Anti-inflammatory Assay Workflow

Caption: In vivo anti-inflammatory screening.

Antioxidant Activity

Oxidative stress is a key contributor to cellular damage and the pathogenesis of numerous diseases. Aldehydes can sometimes exhibit antioxidant properties by acting as radical scavengers.

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a simple, rapid, and widely used method to screen the radical scavenging activity of compounds.[5][6]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have a deep violet color.

-

Prepare a stock solution of the test compound in methanol at various concentrations.

-

Use a known antioxidant like ascorbic acid or Trolox as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add a fixed volume of the DPPH solution to varying concentrations of the test compound.

-

The total volume in each well should be kept constant by adding methanol.

-

A control well should contain DPPH and methanol only.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated as:

-

% Scavenging = [(A_control - A_sample) / A_control] x 100

-

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.

-

Causality Behind Experimental Choices: The DPPH assay is selected for its simplicity and the stability of the DPPH radical.[5] It provides a good initial indication of the compound's ability to donate a hydrogen atom or an electron to a free radical, which is a primary mechanism of antioxidant action.

Diagram: Antioxidant Assay Workflow

Caption: DPPH radical scavenging assay.

Potential Mechanisms of Action: A Hypothetical Framework

Given the lack of direct experimental evidence, the following are proposed hypothetical mechanisms of action based on the chemical structure of this compound. These hypotheses require rigorous experimental validation.

-

Antimicrobial: The aldehyde group could potentially interact with microbial proteins and enzymes, leading to their inactivation. The lipophilic nature of the molecule may facilitate its passage through microbial cell membranes.

-

Anti-inflammatory: The compound may inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), thereby reducing the production of prostaglandins and leukotrienes.

-

Antioxidant: The allylic hydrogens in the cyclohexene ring could potentially be donated to free radicals, thus terminating radical chain reactions. The aldehyde group itself might also participate in redox reactions.

Conclusion and Future Directions

This compound is a compound with a well-documented safety profile but a largely unexplored landscape of biological activities. This guide has provided a comprehensive overview of its known properties and, more importantly, a detailed and scientifically grounded framework for its future investigation. The proposed experimental protocols for antimicrobial, anti-inflammatory, and antioxidant screening are robust, reproducible, and designed to provide clear, actionable data.

Future research should focus on executing these proposed studies to generate the first empirical evidence of the biological activities of this compound. Positive results from these initial screens would warrant further investigation into the precise molecular mechanisms of action, including target identification and pathway analysis. The exploration of this compound's bioactivities could potentially lead to the development of new therapeutic agents or valuable tool compounds for chemical biology research.

References

- 1. 2,6,6-三甲基-1-环己烯基乙醛 technical grade, 80% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 472-66-2 | AAA47266 [biosynth.com]

- 3. pure.rug.nl [pure.rug.nl]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

β-Cyclocitral: A Chloroplast-Derived Apocarotenoid at the Nexus of Plant Stress Signaling

An In-Depth Technical Guide for Researchers

Abstract